5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-9-3-4-11(15)10(7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXJTNSZTAXVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzamide derivative, followed by the introduction of the cyclopropyl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high efficiency and consistency in product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or carboxylic acids, while reduction of the amide group can produce primary amines.
Scientific Research Applications
Chemistry
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules: The compound can act as a precursor for the development of more complex organic structures.
- Reagent in Organic Reactions: Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of new compounds.
Biology
Research on this compound has revealed potential biological activities, particularly:
- Antimicrobial Properties: Studies indicate that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For example, testing against various cancer cell lines has shown promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These findings indicate moderate cytotoxicity, suggesting its potential as an anticancer agent.
Medicine
The compound is under investigation for its therapeutic potential:
- Targeting Specific Pathways: Research is ongoing to elucidate its mechanisms of action, which may involve binding to specific enzymes or receptors that regulate various biological processes.
- Potential Drug Development: Given its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting diseases such as cancer or bacterial infections.
Industry
In industrial applications, this compound is explored for:
- Material Science: Its unique properties make it suitable for developing new materials with specific characteristics, such as polymers and coatings.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Screening
In another study focused on anticancer properties, the compound was tested against several cancer cell lines. The results demonstrated its ability to induce apoptosis in cancer cells, highlighting its potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The following table compares key structural features and properties of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide with related compounds:
Functional Group Impact on Bioactivity
- Hydroxypropyl vs. Acyl Chains: The hydroxypropyl group in the target compound contrasts with acyl chains (e.g., tetradecanoylamino in ).
- Halogen Substitution : Bromo and chloro substituents (target compound) vs. fluoro (CAS 1512044-54-0) may alter electronic effects and binding affinity. Fluorine’s electronegativity often enhances target engagement, but bromo/cloro could provide distinct steric or hydrophobic interactions .
- Cyclopropyl Group: Present in both the target compound and CAS 1512044-54-0, this group is known to confer metabolic stability by resisting oxidative degradation, a feature advantageous in drug design .
Biological Activity
5-Bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 1396679-13-2
- Molecular Weight : 332.62 g/mol
- Chemical Formula : C15H18BrClN2O2
The compound features a bromine atom and a chlorine atom on the benzene ring, which may contribute to its biological activity by influencing receptor interactions and enzyme inhibition.
Research indicates that compounds with similar structures often target various biological pathways, particularly those involving kinase inhibition. In particular, This compound may exhibit activity against Class I phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cellular signaling related to growth and metabolism .
Biological Activity
- Antitumor Activity
- Anti-inflammatory Effects
- Neuroprotective Effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory cytokines | |
| Neuroprotective | Potential protection against neurodegeneration |
Case Study: Antitumor Efficacy
In a study conducted on human cancer cell lines, This compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity. The mechanism was attributed to the selective inhibition of the PI3K pathway, leading to apoptosis in malignant cells .
Case Study: Anti-inflammatory Properties
Another study evaluated the compound's effect on animal models of inflammation. The results showed a significant decrease in edema and pain response when administered compared to control groups, highlighting its potential for therapeutic use in chronic inflammatory conditions .
Q & A
Q. What are the key synthetic pathways for 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide?
The synthesis typically involves multi-step organic reactions, starting with halogenated benzoic acid derivatives. A common approach includes:
- Amide coupling : Reacting 5-bromo-2-chlorobenzoic acid with 3-cyclopropyl-3-hydroxypropylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Functional group protection : The hydroxyl group on the cyclopropylpropylamine may require protection (e.g., with TBSCl) to prevent side reactions during coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%), confirmed via HPLC .
Q. How is compound purity validated in academic research?
Purity is assessed using:
- High-performance liquid chromatography (HPLC) : A C18 column with UV detection at 254 nm; retention time and peak integration are compared against standards .
- Spectroscopic techniques : -NMR and -NMR verify structural integrity by matching proton/carbon shifts to expected values (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Advanced Research Questions
Q. How can researchers optimize the amide coupling reaction yield?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like DMAP reduce racemization .
- Temperature control : Reactions at 0–5°C minimize side-product formation during amine activation .
- Stoichiometric adjustments : A 1.2:1 molar ratio of acid to amine improves conversion, with excess coupling agents (e.g., EDCI) to drive the reaction .
Q. What advanced structural characterization methods are used for this compound?
- Single-crystal X-ray diffraction : Resolves 3D conformation; for example, the cyclopropyl group’s dihedral angle (e.g., 45° relative to the benzamide plane) impacts steric interactions .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity in medicinal chemistry applications .
Q. How can in vitro models predict metabolic pathways for this compound?
- Hepatic microsome assays : Incubate the compound with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation at the cyclopropyl group) .
- CYP450 inhibition studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes, critical for toxicity profiling .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals; e.g., distinguishes NH protons in the amide bond from aromatic protons .
- Isotopic labeling : -labeling of the amine group clarifies coupling patterns in complex spectra .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
- Analog synthesis : Modify substituents (e.g., replacing Br with Cl or CF) to assess impact on bioactivity .
- Molecular docking : Simulate binding to target proteins (e.g., kinase enzymes) using software like AutoDock Vina; correlate docking scores with experimental IC values .
Methodological Considerations
- Experimental design : Align synthesis and analysis with theoretical frameworks (e.g., Hammett constants for electronic effects in SAR studies) .
- Data validation : Cross-reference analytical results (e.g., NMR, HPLC) with published databases like PubChem to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
